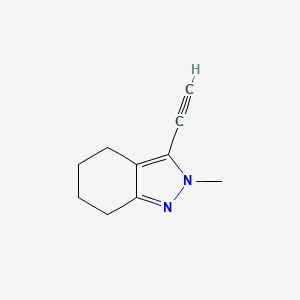

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Description

Properties

IUPAC Name |

3-ethynyl-2-methyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKFKYFEJRLIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Architecture of Tetrahydroindazole (THI) Fragments: A Guide to Scaffold Hopping & Optimization

Topic: Physicochemical Properties of Tetrahydroindazole-Based Fragments Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical "3D-bioisostere" of the planar indazole and indole systems.[1][2] While aromatic indazoles are privileged structures in kinase and GPCR drug discovery, their planar geometry often leads to poor solubility and "brick-dust" physical properties.[1][2] The THI scaffold solves this by introducing saturation in the fused ring, breaking planarity via a half-chair conformation while retaining the key hydrogen-bond donor/acceptor motif of the pyrazole core.[1][2]

This guide provides a rigorous analysis of the physicochemical properties that make THI a superior fragment for "escaping flatland," detailed synthesis protocols, and metabolic stability considerations.[3]

Part 1: Structural & Electronic Fundamentals

1.1 The "Escape from Flatland": Conformational Analysis

Unlike the fully aromatic 1H-indazole, which is planar (Fsp3 = 0), the THI scaffold possesses significant sp3 character in the fused cyclohexane ring.[3]

-

Conformation: X-ray crystallographic data confirms that the cyclohexene ring of THI adopts a distorted envelope or half-chair conformation.[1][2][3]

-

Impact: This puckering forces substituents at the C4-C7 positions out of the aromatic plane, creating vectors for exploring novel chemical space within a binding pocket that planar analogs cannot access.[1][2][3]

1.2 Tautomeric Equilibrium (1H vs. 2H)

The THI scaffold exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2]

-

Gas Phase: Theoretical calculations (B3LYP/6-31G**) suggest the 2H-tautomer is slightly more stable.[1][2][3]

-

Solution Phase (DMSO/Water): The population is often a near-equimolar mixture (~55:45 favoring 2H), but this is highly sensitive to substitution at the C3 position.[1][3] Electron-withdrawing groups (e.g., -CF3) at C3 can lock the system into the 1H-form .[1][2]

Figure 1: Tautomeric equilibrium of the THI scaffold and substituent effects.

Part 2: Key Physicochemical Parameters

The following data compares the THI scaffold to its fully aromatic analogue, Indazole.

Table 1: Comparative Physicochemical Properties

| Parameter | 4,5,6,7-Tetrahydroindazole (THI) | 1H-Indazole (Aromatic) | Implications for Drug Design |

| LogP (Calc) | ~1.4 (XLogP3) | ~1.9 | THI is less lipophilic, aiding ligand efficiency (LE).[1][2] |

| pKa (Conj. Acid) | ~4.0 – 4.5 (Est.)* | ~1.2 | Critical: THI is a much stronger base.[1][2][3] N2 can be protonated at physiological pH, drastically improving solubility.[1][2][3] |

| pKa (Acidity) | ~14.0 | ~13.8 | Both act as weak acids (H-bond donors).[1][2][3] |

| Solubility | High (>400 µM in PBS) | Low/Moderate | THI fragments rarely suffer from aggregation.[1][2][3] |

| Geometry | 3D (Half-Chair) | Planar (Flat) | THI increases Fsp3 score; better selectivity potential.[1][2][3] |

*Note: The pKa of THI is estimated based on structural homology to 3,4,5-trimethylpyrazole (pKa ~4.6), as the electronic effect of the fused alkyl ring mimics alkyl substitution. Indazole is a much weaker base due to benzene ring fusion.[1][2][3]

2.1 Solubility & Basicity

The increased basicity of the THI nitrogen (N2) is a major advantage.[1][3] In acidic media (stomach), the molecule is readily protonated, ensuring high solubility.[3] In the neutral environment of the cytosol, a significant fraction remains neutral, allowing membrane permeability.[3]

Part 3: Metabolic Stability & "Soft Spots"

While the THI scaffold improves solubility, the saturated ring introduces metabolic liabilities not present in indazole.[3]

-

Primary Metabolic Route: Cytochrome P450-mediated oxidation.[1][2][3]

-

Soft Spots: The benzylic-like carbons at C4 and C7 are prone to hydroxylation.[1][2][3]

-

Mitigation Strategy:

Figure 2: Metabolic liabilities of the THI scaffold and medicinal chemistry mitigation strategies.

Part 4: Synthetic Accessibility & Protocols

The synthesis of THI fragments is robust, scalable, and modular, making it ideal for library generation.[2][3]

4.1 Standard Protocol: Knorr-Type Condensation

This reaction is the industry standard for generating the THI core.[1][2][3] It involves the condensation of a 1,3-cyclohexadione with a hydrazine derivative.[1][2]

Reagents:

-

1,3-Cyclohexadione (1.0 equiv)[2]

-

Hydrazine hydrate or substituted hydrazine (1.1 equiv)[3]

-

Catalyst: Amberlyst-15 (optional, for green chemistry)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-cyclohexadione (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add the hydrazine derivative (11 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1][2][3]

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2, 0-10% MeOH/DCM).[1][2][3]

4.2 Protocol: Physicochemical Property Determination (LogP)

Since experimental LogP values for specific derivatives may be unknown, the Shake-Flask Method is the gold standard for validation.[1][2][3]

-

Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Dissolution: Dissolve the THI fragment (1 mg) in the water-saturated octanol phase. Measure UV absorbance (

).[3] -

Partitioning: Mix equal volumes of the octanol-compound solution and octanol-saturated water. Shake for 60 minutes at 25°C. Centrifuge to separate phases.

-

Measurement: Measure UV absorbance of the octanol phase (

). -

Calculation:

(Assuming equal volumes).[3]

Part 5: Case Studies in Drug Discovery

The THI scaffold has been successfully deployed in several high-profile targets:

-

Sigma-2 Receptor Ligands:

-

Application: THI derivatives showed high affinity and selectivity for Sigma-2 over Sigma-1.[1][2]

-

Mechanism:[1][2][3] The 3D shape of the THI core complemented the hydrophobic pocket of the receptor better than planar analogs.[3]

-

Outcome: Improved metabolic stability compared to open-chain amines.[1][2]

-

-

AXL Kinase Inhibitors:

-

DHODH Inhibitors:

References

-

Synthesis & Biological Activity: Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives."[1][2][4] Pharmaceutical Chemistry Journal, 2019.[2][3] Link

-

Tautomerism Studies: Pérez-Medina, C., et al. "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones."[1][2] Molecules, 2006.[2][3] Link[3]

-

Metabolic Stability & DHODH: Fritzson, I., et al. "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability."[1][2][3] Journal of Medicinal Chemistry, 2020.[2][3] Link[3]

-

Sigma-2 Ligands: Pati, R., et al. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands."[1][2] ChemMedChem, 2019.[2][3] Link

-

pKa Data (Homology): "pKa values of pyrazoles and indazoles." Bordwell pKa Table (via Organic Chemistry Data). Link

Sources

The 3-Ethynyl-Tetrahydroindazole Scaffold: A Privileged Motif for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, highly promising derivative: the 3-ethynyl-tetrahydroindazole scaffold. We will explore the rationale behind the inclusion of the 3-ethynyl group, a key feature for potent kinase inhibition, and the role of the saturated tetrahydroindazole core in fine-tuning physicochemical properties and target selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this scaffold, with a particular focus on its potential as a kinase inhibitor for applications in oncology. Detailed experimental protocols and structure-activity relationship analyses are included to provide a practical resource for researchers in the field of drug discovery.

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The Emergence of Indazoles in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, have garnered significant attention in medicinal chemistry for their versatile biological activities.[3][4] These activities include anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[5][6] The structural rigidity and synthetic tractability of the indazole scaffold, along with its ability to form crucial hydrogen bonding interactions, have made it a foundational element in the design of numerous therapeutic agents.[7] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[1][8]

The Significance of the 3-Ethynyl Group in Kinase Inhibition

The introduction of an ethynyl group at the C3 position of the indazole ring is a strategic modification aimed at enhancing inhibitory potency against protein kinases. This small, rigid functional group can effectively occupy the ATP-binding site of kinases, forming key interactions that lead to potent inhibition. A notable example is the development of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, where the ethynyl moiety plays a crucial role in achieving low micromolar to nanomolar inhibitory concentrations.[9]

The Tetrahydroindazole Core: Modulating Physicochemical Properties and Target Selectivity

While the aromatic indazole core is prevalent, the use of a partially saturated tetrahydroindazole scaffold offers distinct advantages. The three-dimensional geometry of the tetrahydroindazole ring can improve solubility, metabolic stability, and oral bioavailability. Furthermore, the non-aromatic nature of the saturated portion of the molecule can influence the orientation of substituents, leading to enhanced selectivity for specific kinase targets.[10] This fine-tuning of physicochemical and pharmacological properties is a critical aspect of modern drug design.

Synthetic Strategies for 3-Ethynyl-Tetrahydroindazole Derivatives

The synthesis of 3-ethynyl-tetrahydroindazole derivatives can be achieved through a multi-step process, often involving the construction of the tetrahydroindazole core followed by the introduction of the ethynyl group. A general retrosynthetic approach is illustrated below.

Step-by-Step Synthesis Protocol for a Generic 3-Ethynyl-Tetrahydroindazole Compound

This protocol outlines a general method for the synthesis of a 3-ethynyl-tetrahydroindazole derivative, starting from a substituted cyclohexanone.

Step 1: Synthesis of the Tetrahydroindazole Core

-

To a solution of a substituted cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add a hydrazine derivative (1.1 eq).

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the tetrahydroindazole derivative.

Step 2: Iodination at the C3 Position

-

Dissolve the tetrahydroindazole derivative (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 3-iodo-tetrahydroindazole intermediate.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group

-

To a degassed solution of the 3-iodo-tetrahydroindazole (1.0 eq) and a terminal alkyne (1.5 eq) in a mixture of a suitable solvent (e.g., tetrahydrofuran) and an amine base (e.g., triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the final 3-ethynyl-tetrahydroindazole product.

Purification and Characterization Techniques

Purification of intermediates and final products is typically achieved using flash column chromatography on silica gel. Characterization and confirmation of the structures are performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Evaluation and Target Identification

A systematic approach is required to evaluate the biological activity of newly synthesized 3-ethynyl-tetrahydroindazole derivatives and to identify their molecular targets.

High-Throughput Screening for Kinase Inhibitory Activity

Initial screening of a library of synthesized compounds against a specific kinase or a panel of kinases is often performed using high-throughput screening (HTS) methods.[11] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12]

Reagent Preparation:

-

Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare stocks of the target kinase, substrate, and ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be close to the Kₘ value for the specific kinase.

-

Prepare serial dilutions of the 3-ethynyl-tetrahydroindazole compounds in DMSO.

Assay Procedure (384-well plate format):

-

Add 2.5 µL of 4X Kinase Reaction Buffer to each well.

-

Add 2.5 µL of the test compound solution (or DMSO for controls).

-

Add 2.5 µL of a mixture containing the kinase and its substrate.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Profiling against a Panel of Kinases for Selectivity Determination

Compounds that show significant activity in the initial screen should be profiled against a broad panel of kinases to determine their selectivity.[13][14] This is crucial for identifying potential off-target effects and for understanding the compound's mechanism of action.[15] Chemoproteomics approaches can also be employed to assess compound binding to endogenously expressed kinases.[15]

Cellular Assays to Determine On-Target Engagement and Anti-proliferative Activity

To confirm that the observed in vitro kinase inhibition translates to a cellular effect, it is essential to perform cell-based assays.[9]

-

Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in appropriate media.

-

Treat the cells with varying concentrations of the 3-ethynyl-tetrahydroindazole compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[16][17][18][19] For the 3-ethynyl-tetrahydroindazole scaffold, modifications at various positions can be explored:

-

N1-Position: Substitution at this position can significantly impact potency and physicochemical properties.[7]

-

Substituents on the Tetrahydroindazole Ring: Adding functional groups to the saturated ring can influence target binding and selectivity.

-

The Ethynyl Group: While the ethynyl group itself is important, modifications to the substituent attached to it can be explored to further enhance activity.

| Compound | R1 | R2 | IC₅₀ (nM) vs. Target Kinase |

| 1a | H | Phenyl | 520 |

| 1b | CH₃ | Phenyl | 250 |

| 1c | H | 4-Fluorophenyl | 180 |

| 1d | CH₃ | 4-Fluorophenyl | 95 |

| Table 1: Hypothetical SAR data for a series of 3-ethynyl-tetrahydroindazole derivatives against a target kinase. |

Therapeutic Potential in Oncology: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[20]

3-Ethynyl-Indazoles as Potent Inhibitors of the PI3K Pathway

Research has demonstrated that 3-ethynyl-1H-indazoles can effectively inhibit key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases.[9] These compounds have shown anti-proliferative activity in various cancer cell lines, including those derived from prostate, breast, and cervical cancers. The development of isoform-specific PI3K inhibitors is of particular interest, and the 3-ethynyl-indazole scaffold has shown promise in this regard.[9]

Preclinical Evaluation and Future Directions

Promising lead compounds from this class should undergo further preclinical evaluation, including:

-

In vivo efficacy studies in animal models of cancer (e.g., xenograft models).

-

Pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition.

-

Toxicology studies to evaluate the safety profile of the compounds.

Broader Therapeutic Potential and Future Perspectives

Potential Applications in Other Therapeutic Areas

The versatility of the indazole scaffold suggests that 3-ethynyl-tetrahydroindazole derivatives may have therapeutic potential beyond oncology. For instance, indazole-based compounds have been investigated as:

-

Anti-inflammatory agents: By targeting kinases involved in inflammatory signaling pathways.[6]

-

CRAC channel blockers: For the treatment of autoimmune disorders.[17]

-

Agents for neurodegenerative diseases: By modulating signaling pathways implicated in neuronal survival and function.[21]

Challenges and Opportunities in the Development of 3-Ethynyl-Tetrahydroindazole-Based Drugs

While the 3-ethynyl-tetrahydroindazole scaffold holds significant promise, challenges remain in its development into clinical candidates. These include optimizing drug-like properties, ensuring a favorable safety profile, and identifying the most responsive patient populations. However, the continued exploration of this scaffold through innovative synthetic chemistry and rigorous biological evaluation presents a significant opportunity for the discovery of novel and effective therapeutics.

Conclusion

The 3-ethynyl-tetrahydroindazole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique structural features offer the potential for high potency, selectivity, and favorable drug-like properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this scaffold, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.

References

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

-

Selected examples of biologically active substituted indazoles. - ResearchGate. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. Available at: [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available at: [Link]

-

Kinase Inhibitor Profiling Using Chemoproteomics - Springer Nature Experiments. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. Available at: [Link]

-

Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

-

New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. Available at: [Link]

-

The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Available at: [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

-

(PDF) 1, 3, 4-Thiadiazole: A biologically active Scaffold - ResearchGate. Available at: [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 16. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS number and identifiers

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a tetrahydroindazole derivative characterized by a fused cyclohexane-pyrazole core. It serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for the pyridine or thiazole rings found in first-generation mGluR5 antagonists like MPEP and MTEP .

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not Formally Assigned (Referenced as Catalog ID: SY219286 or EN300-320964) |

| InChIKey | AUKFKYFEJRLIGK-UHFFFAOYSA-N |

| SMILES | CN1N=C(C#C)C2=C1CCCC2 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

Structural Significance

The 4,5,6,7-tetrahydro-2H-indazole core offers a lipophilic, semi-rigid scaffold that mimics the steric bulk of aromatic systems while altering solubility and metabolic stability (fsp³ character). The C3-ethynyl group acts as a rigid linker, crucial for penetrating the deep allosteric binding pocket of transmembrane receptors.

Synthetic Methodology

The synthesis of this compound is typically achieved via a three-step convergent protocol . This pathway ensures regioselectivity at the N2 position and high purity of the terminal alkyne.

Step 1: Regioselective Cyclization

Reaction: Condensation of 2-(hydroxymethylene)cyclohexanone with methylhydrazine.

-

Mechanism: The hydrazine attacks the more electrophilic formyl carbon followed by cyclization.

-

Challenge: Controlling N1 vs. N2 isomer formation. Solvent polarity (e.g., Ethanol vs. Toluene) influences the tautomeric equilibrium of the intermediate.

Step 2: Electrophilic Iodination

Reaction: Iodination at the C3 position using N-Iodosuccinimide (NIS).

-

Conditions: Acetonitrile, RT, 4h.

-

Why: The C3 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), installing a handle for cross-coupling.

Step 3: Sonogashira Coupling & Deprotection

Reaction: Pd-catalyzed coupling with Trimethylsilylacetylene (TMSA) followed by desilylation.

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

-

Base: Diethylamine or TEA.

-

Deprotection: K₂CO₃ in MeOH (mild conditions to prevent alkyne polymerization).

Synthesis Pathway Diagram (DOT)

Figure 1: Step-wise synthetic route from cyclic ketone precursors to the final ethynyl-indazole building block.[1]

Experimental Protocols

Protocol A: Synthesis of the 3-Iodo Intermediate

Objective: Isolate high-purity 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

-

Dissolution: Dissolve 2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to control exotherm.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Extract with DCM.[2]

-

Purification: Silica gel chromatography. The product typically elutes as a white/off-white solid.

Protocol B: Sonogashira Coupling

Objective: Install the ethynyl group.[1]

-

Catalyst Prep: Degas a solution of the 3-iodo intermediate (1.0 eq) in THF/TEA (1:1). Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq) under Argon.

-

Coupling: Add Trimethylsilylacetylene (1.2 eq) via syringe.

-

Heating: Heat to 50°C for 6–12 hours.

-

Deprotection (One-Pot): Cool to RT. Add K₂CO₃ (2.0 eq) and MeOH. Stir for 1 hour.

-

Isolation: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Pharmacological Applications[1]

mGluR5 Negative Allosteric Modulation

This compound is a structural analog of the potent mGluR5 antagonist MTEP . The replacement of the aromatic pyridine/thiazole core with the tetrahydroindazole moiety achieves two goals:

-

Lipophilicity Tuning: The saturated ring increases logP slightly but alters the metabolic soft spots (reducing oxidative metabolism at the ring carbons).

-

Receptor Fit: The ethynyl group penetrates the "narrow gorge" of the mGluR5 allosteric pocket, interacting with residues such as Pro655 and Tyr659 via van der Waals interactions.

Mechanism of Action Diagram (DOT)

Figure 2: Pharmacological mechanism showing the ligand's interaction with the mGluR5 transmembrane domain.

References

-

Accela ChemBio Inc. (2023).[1] Product Catalog: this compound (Cat# SY219286).[1] Retrieved from

-

PubChem. (2024).[3][4][5][6][7] Compound Summary: this compound (InChIKey: AUKFKYFEJRLIGK-UHFFFAOYSA-N). Retrieved from

-

Namiki Shoji Co., Ltd. (2017). Building Blocks Catalog: Enamine EN300-320964. Retrieved from

- Villo, P., et al. (2019). "Synthesis of 2H-Indazoles via C-H Activation." Journal of Organic Chemistry. (General reference for 2H-indazole synthesis methodology).

Sources

- 1. 2044836-47-5,1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. BJOC - Synthesis and reactivity of azole-based iodazinium salts [beilstein-journals.org]

- 3. Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uaxrcskaeyjtlk-uhfffaoysa- | C13H15N | CID 10702680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,2-dimethylhexanamide | C8H17NO | CID 20209871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ethynyl-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2] Among the various functionalized indazoles, the 3-ethynyl-1H-indazole moiety has garnered significant attention, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and therapeutic applications of ethynyl-indazole derivatives, with a focus on their role in oncology and neurodegenerative diseases.

Core Synthesis: The Sonogashira Coupling as a Gateway to Novelty

The primary synthetic route to 3-ethynyl-indazole derivatives is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction enables the direct installation of a diverse range of alkyne functionalities onto the indazole core, providing a versatile platform for generating extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1H-indazole

This protocol details a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of a 3-iodo-1H-indazole with a terminal alkyne.

Materials:

-

3-Iodo-1H-indazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

-

To the stirred solution, add the terminal alkyne (1.2 mmol, 1.2 equiv), copper(I) iodide (0.10 mmol, 10 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.10 mmol, 10 mol%).[3]

-

Finally, add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.[3]

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

The crude residue is then purified by silica gel column chromatography to yield the desired 3-ethynyl-1H-indazole derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst in the reaction cycle.

-

Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

-

Amine Base: Triethylamine serves as a base to deprotonate the terminal alkyne, forming the nucleophilic acetylide species. It also neutralizes the hydrohalic acid generated during the reaction.

-

N-Protection: For some substrates, protection of the indazole nitrogen (e.g., with a Boc group) may be necessary to prevent side reactions and improve coupling efficiency at the 3-position.[4]

Ethynyl-Indazoles as Kinase Inhibitors in Oncology

A significant body of research has focused on the development of ethynyl-indazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 3-ethynyl-1H-indazole derivatives have been identified as potent inhibitors of key kinases within this pathway, including PI3K, PDK1, and mTOR.[5][6]

Ethynyl-indazole derivatives typically function as ATP-competitive inhibitors. The indazole scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The ethynyl linker then projects various substituents into the hydrophobic regions of the active site, allowing for the fine-tuning of potency and selectivity.

Caption: General workflow for an in vitro kinase inhibition assay.

Ethynyl-Indazoles in Neurodegenerative Diseases

The therapeutic potential of indazole derivatives extends beyond oncology, with emerging research highlighting their promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [7][8][9]

Alzheimer's Disease: Targeting Cholinesterases and BACE1

Some indazole derivatives have been shown to act as multi-target inhibitors, simultaneously targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1), all of which are implicated in the pathology of Alzheimer's disease. [10][11]The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides, a key component of the amyloid plaques found in the brains of Alzheimer's patients.

Parkinson's Disease: Inhibiting Tau Hyperphosphorylation

In the context of Parkinson's disease, certain indazole derivatives have demonstrated neuroprotective effects by inhibiting the hyperphosphorylation of the tau protein. [9]For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to decrease the expression of phosphorylated tau and its upstream kinase, GSK-3β, in cellular and animal models of Parkinson's disease. [9][12]This suggests a potential therapeutic strategy for mitigating the neurodegenerative processes in tauopathies.

Caption: Proposed neuroprotective mechanism of indazole derivatives in tauopathies.

Conclusion and Future Perspectives

Ethynyl-indazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility via the Sonogashira coupling allows for extensive chemical exploration, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. While their role as kinase inhibitors in oncology is well-established, their emerging applications in neurodegenerative diseases open up exciting new avenues for research. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success. The continued exploration of the ethynyl-indazole scaffold is poised to yield novel therapeutic agents for some of the most challenging diseases of our time.

References

-

Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 55(1), 8368-8375. [Link]

-

Cassar, S., et al. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthesis, 2006(14), 2343-2348. [Link]

-

Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356. [Link]

-

ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a. [Link]

-

Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

National Center for Biotechnology Information. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [Link]

-

Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]

-

ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

-

Springer Nature. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]

-

MDPI. (2020, May 29). Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

-

National Center for Biotechnology Information. (2020, May 7). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]

-

Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]

-

ResearchGate. (2023, December 30). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. [Link]

-

National Center for Biotechnology Information. (n.d.). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

-

PubMed. (n.d.). Indole derivatives as neuroprotectants. [Link]

-

PubMed. (2021, March 26). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]

-

MDPI. (2023, November 30). Identification of Indazole-Based Thiadiazole-Bearing Thiazolidinone Hybrid Derivatives: Theoretical and Computational Approaches to Develop Promising Anti-Alzheimer's Candidates. [Link]

-

ACS Chemical Neuroscience. (2024, July 22). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. [Link]

-

ResearchGate. (2023, November 18). Identification of Indazole-Based Thiadiazole-Bearing Thiazolidinone Hybrid Derivatives: Theoretical and Computational Approaches to Develop Promising Anti-Alzheimer's Candidates. [Link]

-

Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. [Link]

Sources

- 1. promega.de [promega.de]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 8. Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Beyond Flatland: A Technical Guide to Novel Heterocyclic Building Blocks for Next-Generation Medicinal Chemistry Libraries

Abstract

The chemical universe of drug discovery has long been dominated by flat, aromatic structures. While this "flatland" has yielded numerous therapeutic successes, the pursuit of novel targets and the need to overcome challenges in selectivity and physicochemical properties demand an expansion into the third dimension. This guide provides an in-depth technical exploration of the design, synthesis, and application of novel, three-dimensional (3D) heterocyclic building blocks. We move beyond a simple catalog of structures to dissect the strategic imperatives and causal logic behind the shift toward sp³-rich, complex scaffolds. Detailed synthetic protocols, data-driven design principles, and real-world case studies are presented to equip researchers, scientists, and drug development professionals with the knowledge to construct next-generation medicinal chemistry libraries that can unlock previously "undruggable" biological space.

The Strategic Imperative for Three-Dimensionality

The over-reliance on flat, sp²-hybridized scaffolds in historical screening collections has led to a saturation of well-explored chemical space. Novel heterocyclic building blocks are essential for expanding the diversity of medicinal chemistry libraries, enabling the exploration of new biological targets and improving the efficiency of drug delivery.[1] The deliberate incorporation of three-dimensional (3D) structural motifs, characterized by a high fraction of sp³-hybridized carbons (Fsp³), offers a compelling strategic advantage. Molecules with greater 3D character tend to exhibit improved physicochemical properties, such as higher aqueous solubility and metabolic stability, which are critical for successful drug development.[2][3] Furthermore, the rigid and defined spatial arrangement of substituents on these scaffolds can lead to more specific and higher-affinity interactions with protein targets, reducing off-target effects.[3][4]

This shift, often termed "escaping flatland," is not merely a trend but a data-driven necessity to improve the quality and success rate of hit-finding campaigns.[2] The rationale is clear: biological macromolecules are complex 3D entities, and ligands that can effectively complement their intricate surfaces are more likely to be potent and selective.

dot graph ERD { graph [label="The 'Escape from Flatland' Rationale", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Figure 1: The strategic shift from 2D to 3D scaffolds.

Designing Novel 3D Heterocyclic Scaffolds

The design of novel building blocks is a multi-parameter optimization problem. Key considerations include synthetic accessibility, the potential for orthogonal diversification, and the resulting physicochemical properties of the final library compounds.

Key Physicochemical Descriptors for 3D Character

Several metrics are used to quantify the three-dimensionality of a molecule and guide scaffold selection.

-

Fraction of sp³ Carbons (Fsp³): Defined as the number of sp³-hybridized carbon atoms divided by the total carbon count. An Fsp³ value ≥ 0.45 is often considered a good indicator of 3D character.[5]

-

Principal Moments of Inertia (PMI): This analysis describes the mass distribution of a molecule, plotting normalized PMI ratios on a triangular graph. Molecules are classified as rod-like, disk-like, or sphere-like. The goal for a diverse 3D library is to populate the entire area of the PMI plot, especially towards the spherical top apex.[6]

-

Plane of Best Fit (PBF): This descriptor measures the deviation of atoms from a plane fitted through the molecule. Higher PBF scores indicate greater non-planarity.[6]

| Descriptor | Definition | Desired Attribute for 3D Libraries |

| Fsp³ | (Number of sp³ carbons) / (Total number of carbons) | High values (e.g., ≥ 0.45)[5] |

| PMI Plot | Ratios of principal moments of inertia (I₁, I₂, I₃) | Broad coverage, trending towards spherical |

| PBF Score | Root-mean-square distance of atoms from a best-fit plane | High values (e.g., > 0.60)[6] |

| Aromatic Rings | Number of aromatic/heteroaromatic rings | Low count to improve solubility and metabolism[7] |

| Chiral Centers | Number of stereocenters | Presence increases 3D complexity and specificity[3] |

| Table 1: Key Descriptors for Designing 3D Heterocyclic Scaffolds. |

Privileged Scaffolds in 3D Space: The Rise of Spirocycles

Spirocycles, bicyclic systems joined by a single quaternary carbon, are exemplary sp³-rich scaffolds.[4] Their rigid, well-defined three-dimensional structures provide precise exit vectors for substituents, allowing for a systematic exploration of the chemical space around a biological target.[8] This inherent rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity.[4] Furthermore, the synthesis of spirocyclic systems, such as the 2,6-diazaspiro[3.3]heptane core, has become increasingly tractable, making them attractive building blocks for library synthesis.[8][9]

Synthetic Strategies for Novel Heterocyclic Building Blocks

Accessing complex, sp³-rich heterocycles requires innovative synthetic methodologies that move beyond traditional cross-coupling reactions. Modern strategies focus on efficiency, complexity generation, and the ability to create diverse scaffolds from common intermediates.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for generating libraries of structurally diverse and complex molecules.[10] It typically involves a "build/couple/pair" approach or branching reaction pathways from a common intermediate to rapidly generate skeletal diversity.[11][12] A key tactic in DOS is the use of complexity-generating reactions, such as multi-component reactions (MCRs) or tandem cyclizations, to construct polycyclic systems in a single step.[7]

dot graph DOS_Workflow { graph [label="Diversity-Oriented Synthesis Workflow", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Figure 2: General workflow for Diversity-Oriented Synthesis (DOS).

Photocatalysis

Visible-light photocatalysis has emerged as a mild and efficient method for generating radical intermediates, enabling novel bond formations that are often difficult to achieve with traditional thermal methods.[11] This technology is particularly useful for C-H functionalization and the synthesis of nitrogen-containing heterocycles through radical cyclization pathways, providing access to complex scaffolds under gentle reaction conditions.[13][14]

Application in Modern Screening Libraries: The DNA-Encoded Library (DEL) Case

DNA-Encoded Library (DEL) technology allows for the synthesis and screening of billions of compounds in a single experiment.[15][16] The development of novel, DNA-compatible heterocyclization reactions is crucial for expanding the diversity of DELs beyond simple amide couplings.[8] Incorporating rigid, sp³-rich heterocyclic scaffolds into DELs can facilitate the discovery of highly specific ligands capable of discriminating between closely related protein isoforms.

Case Study: Discovery of a BCATm Inhibitor from a Novel DEL

A study aimed at identifying inhibitors for human branched-chain aminotransferase (BCATm), a potential target for obesity, utilized a large-scale screen of over 14 billion compounds from multiple DELs. A novel 34.7 million-member library, built on a trifunctional pyrrolidine scaffold using an on-DNA Suzuki-Miyaura reaction, was key to the discovery.

-

Library Design: The library was constructed in three cycles. The core was a pyrrolidine scaffold, allowing for diversification at three points. The key complexity-generating step was a recently developed on-DNA Suzuki-Miyaura cross-coupling.

-

Screening: Affinity-based selection was performed by immobilizing the BCATm target protein on a solid support and incubating it with the pooled library. Non-binders were washed away, and the bound compounds were eluted, followed by PCR amplification and sequencing of their DNA barcodes to identify the enriched structures.

-

Hit Identification and SAR: The screen identified a potent biphenyl pyrrolidine ether series. Off-DNA synthesis and testing confirmed the activity. Structure-Activity Relationship (SAR) studies revealed that a methylsulfonamido group and a bromothiophene moiety were critical for potent inhibition. The most potent compound from this series, 15e , exhibited an IC₅₀ of 2.0 μM. A co-crystal structure later confirmed that the compound binds to the catalytic site of BCATm through multiple hydrogen bonds and van der Waals interactions.

dot graph SAR { rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=none];

} .dot Figure 3: Structure of BCATm inhibitor 15e and key SAR findings.

This case demonstrates the power of combining novel heterocyclic scaffolds with modern screening platforms like DEL to identify potent and selective inhibitors for challenging targets.

Experimental Protocols: Synthesis of Novel Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel heterocyclic building blocks. These are intended as a practical guide for chemists looking to incorporate such scaffolds into their own libraries.

Protocol 1: Synthesis of a Bis-Spiro-Imidazolinone Scaffold[1]

This multi-step synthesis constructs a complex bis-spirocyclic framework suitable for further diversification.

Step 1: Synthesis of 1-benzyl-4-cyanopiperidin-4-amine (2)

-

To a solution of commercially available 4-N-benzyl piperidone (1.0 eq) in a suitable solvent, add sodium cyanide (1.1 eq) under basic conditions.

-

Stir the reaction at room temperature overnight.

-

Upon completion (monitored by TLC), perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to afford compound 2 . The reaction typically proceeds in quantitative yield.[1]

Step 2: Synthesis of 1-benzyl-4-(aminomethyl)piperidine-4-carboxamide (3)

-

Treat the cyano-amine 2 (1.0 eq) with concentrated sulfuric acid.

-

Stir the mixture until hydrolysis is complete.

-

Carefully neutralize the reaction mixture and extract the product.

-

Purify the crude product to yield the carboxamide 3 (Typical yield: 97%).[1]

Step 3: Condensation and Cyclization to form the Bis-Spiro-Imidazolinone Scaffold (6)

-

Condense the amino-carboxamide 3 (1.0 eq) with a diverse array of ketones (1.2 eq) to install the first diversity element.

-

The subsequent intramolecular cyclization affords the final bis-spiro-imidazolinone scaffold 6 .

-

The reaction conditions (solvent, temperature, catalyst) should be optimized for the specific ketone used.

-

Purify the final product by column chromatography.

Protocol 2: Synthesis of a 2,6-Diazaspiro[3.3]heptane Scaffold[9]

This protocol details the final cyclization step to form the core spiro[3.3]heptane ring system.

Step 1: Preparation of the acyclic precursor (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

-

This precursor is synthesized via a multi-step sequence starting from 1-benzyl-3-cyano-3-azetidinecarboxylate, which is not detailed here but can be found in the cited literature. The key is the formation of a 3,3-disubstituted azetidine with two reactive handles.

Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a)

-

To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1.0 eq) in anhydrous THF (1.5 mL) in a sealed tube, add potassium tert-butoxide (t-BuOK) (1.53 mL of a 1.0 M solution in THF, 1.53 mmol, 2.2 eq).

-

Heat the reaction mixture to 70 °C.

-

After 90 minutes, add an additional portion of t-BuOK (0.7 mL of a 1.0 M solution in THF, 0.7 mmol, 1.0 eq).

-

Continue heating at 70 °C for another 60 minutes.

-

Allow the reaction to cool to ambient temperature.

-

Filter the mixture to remove the precipitated KCl salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product 7a . (Typical yield: 70%).[9]

Conclusion and Future Outlook

References

-

G. D'Alessandro, F. F. G. Nocito, A. B. J. A. M. D. J. M. G. C. F. F. A. T. P. C. Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. (2021). Available at: [Link]

-

G. D'Alessandro, F. F. G. Nocito, A. B. J. A. M. D. J. M. G. C. F. F. A. T. P. C. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. PubMed. (2016). Available at: [Link]

-

D. Hamza, M. J. Tozer. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood. Available at: [Link]

-

C. B. Rojas, M. Insuasty, D. Montoya, A. Insuasty, B. Insuasty, J. Quiroga, M. La-Venia, A. Abonia, R. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. PMC. (2022). Available at: [Link]

-

A stereochemical journey around spirocyclic glutamic acid analogs. PMC. (2022). Available at: [Link]

-

Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. (2025). Available at: [Link]

-

T. Kim, D. R. Spring. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC. (2023). Available at: [Link]

- S. D. Roughley, A. M. Jordan. The "escape from flatland" concept in drug discovery. Future Medicinal Chemistry. (2011).

-

Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. (2023). Available at: [Link]

-

D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. ResearchGate. (2019). Available at: [Link]

-

M. J. W. M. G. D. G. T. S. T. M. C. J. C. A. G. O. Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam. (2020). Available at: [Link]

-

D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels−Alder Reaction as Key Steps. Semantic Scholar. (2019). Available at: [Link]

-

D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. PMC. (2019). Available at: [Link]

-

E. Lenci, G. Menchi, F. I. Saldívar-Gonzalez, J. L. Medina-Franco, A. Trabocchi. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. (2018). Available at: [Link]

-

B. M. Paegel. Discovery of a Covalent Kinase Inhibitor from a DNA-Encoded Small-Molecule Library × Protein Library Selection. PubMed. (2017). Available at: [Link]

-

H. D. H. Showalter. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library. PMC. (2017). Available at: [Link]

-

M. O. D. T. S. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. (2022). Available at: [Link]

-

M. K. J. S. Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. Semantic Scholar. (2019). Available at: [Link]

-

Deep seeking covalent DNA encoded library for novel JAK3 inhibitor discovery. ResearchGate. (2025). Available at: [Link]

-

R. Pirie, H. A. A. C. J. W. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. (2024). Available at: [Link]

-

Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. (2023). Available at: [Link]

-

Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. Available at: [Link]

-

Fsp3: A new parameter for drug-likeness. PubMed. (2020). Available at: [Link]

- A. K. Lovering, F.; Feher, M. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009).

- D. Hamza, M. J. Tozer. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood. (2007).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Covalent Kinase Inhibitor from a DNA-Encoded Small-Molecule Library × Protein Library Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. research.vu.nl [research.vu.nl]

- 6. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Frontiers | Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]

Structural & Electronic Determinants of 2-Methyl-2H-Indazole Analogs

A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary: The "Fixed Tautomer" Advantage

In medicinal chemistry, the indazole scaffold is a "privileged structure," capable of mimicking purines, indoles, and phenols. However, the biological activity of indazole derivatives is strictly governed by their tautomeric state. While 1H-indazole is the thermodynamically dominant tautomer (benzenoid character), the 2H-indazole (quinoid character) offers a distinct vector for engagement with kinase hinge regions and ATP-binding pockets.

This guide focuses specifically on 2-methyl-2H-indazole analogs . By alkylating the N2 position, we "lock" the quinoid tautomer, forcing the N1 nitrogen to act exclusively as a hydrogen bond acceptor. This modification dramatically alters the electronic landscape and lipophilicity (LogP) of the molecule compared to its 1H counterpart, enabling high-affinity interactions with targets such as HSP90 , VEGFR-2 , and EP4 receptors .

Chemical Basis: 1H vs. 2H Tautomerism

Understanding the electronic difference is the prerequisite for rational SAR design.

-

1H-Indazole: Aromaticity is distributed across the fused system (10

-electrons).[1] N1 is a hydrogen bond donor (if unsubstituted); N2 is an acceptor. -

2H-Indazole (N2-Methyl): The N2-methyl group forces a quinoid-like resonance contribution in the benzene ring.

-

Dipole Moment: 2-methyl-2H-indazole has a significantly higher dipole moment (~3.4 D) compared to 1-methyl-1H-indazole (~1.5 D).[1]

-

Basicity: The 2H-isomer is generally more basic (

) than the 1H-isomer ( -

Binding Geometry: In kinase pockets, the N1 (acceptor) and C3-substituent vectors of 2H-indazoles often align perfectly with the adenine binding motif.

-

Synthetic Accessibility & Regiocontrol

The primary challenge in exploring this SAR is the synthesis. Direct alkylation of 1H-indazole typically yields a mixture favoring the N1-isomer (thermodynamic product). High-fidelity SAR requires regioselective routes.

Diagram 1: Synthetic Decision Tree

The following workflow illustrates the logic for selecting a synthetic route based on the desired substitution pattern.

Caption: Decision matrix for synthesizing 2-methyl-2H-indazoles. Route C is preferred for library generation to avoid tedious isomer separation.

Detailed SAR Analysis

The structure-activity relationship of 2-methyl-2H-indazoles can be dissected into three zones.

Zone 1: The N2-Methyl Anchor

-

Role: Locks the tautomer and prevents N-H donation.

-

SAR Insight: Replacing the methyl with larger alkyl groups (Ethyl, Isopropyl) often decreases potency due to steric clashes with the "floor" of the ATP binding pocket (e.g., in HSP90).

-

Exception: In some GPCR targets (e.g., EP4), a small extension (N2-ethyl) can be tolerated if the pocket is solvent-exposed.

Zone 2: The C3 "Vector"

-

Role: This position points directly into the hydrophobic deep pocket or the solvent front, depending on the protein.

-

SAR Insight:

-

Aryl/Heteroaryl: A phenyl or pyridine ring at C3 is crucial for

stacking (e.g., with Phe residues). -

Carboxamides: C3-carboxamides are privileged for EP4 antagonism, forming H-bonds with Threonine or Serine residues.

-

Sterics: Bulky groups here can induce atropisomerism if the N2 substituent is also large.

-

Zone 3: The Benzene Ring (C4-C7)

-

C4 Position: Often critical for solubility. Introduction of polar groups (e.g., morpholine, piperazine) here points towards solvent and improves PK properties without disrupting binding.

-

C5/C6 Positions: Electronic tuning. Electron-withdrawing groups (F, Cl) at C5 can increase the acidity of the C3-H (if unsubstituted) or modulate the pKa of the N1 acceptor.

Diagram 2: SAR Logic Map

Caption: Functional dissection of the 2-methyl-2H-indazole scaffold. N2 provides the lock; C3 provides the specificity.

Case Study: HSP90 Inhibition (SNX-2112 Series)

The most authoritative example of 2-methyl-2H-indazole efficacy is SNX-2112 (and its prodrug SNX-5422).

-

Mechanism: SNX-2112 binds to the N-terminal ATP-binding pocket of HSP90.[2]

-

Key Interaction: The 2-methyl-2H-indazole core mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from Thr184 (in HSP90

), while the C3-substituent extends into the hydrophobic pocket. -

Outcome: Inhibition prevents the chaperone cycle, leading to the degradation of "client proteins" (HER2, AKT, c-MET) via the ubiquitin-proteasome pathway.

Quantitative Data: SNX-2112 Profile

| Parameter | Value | Biological Significance |

| Target | HSP90 | |

| Cellular IC50 | 3 - 50 nM | Potent antiproliferative in MM and NSCLC lines |

| Solubility | Moderate | Improved by C4-substituents or prodrugs (SNX-5422) |

| Metabolism | Stable | The 2-methyl group is metabolically robust compared to N-H. |

Diagram 3: Mechanism of Action (HSP90)

Caption: Pharmacodynamic cascade of HSP90 inhibition by 2-methyl-2H-indazoles leading to client protein degradation.

Experimental Protocols

A. Regioselective Synthesis (Route C: Reductive Cyclization)

This protocol avoids the formation of the 1H-isomer.

-

Reagents: 2-Nitrobenzaldehyde derivative (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Dithionite (

) or -

Imine Formation: Dissolve aldehyde in MeOH. Add methylamine. Stir at RT for 2h until Schiff base forms (monitor by TLC).

-

Cyclization: Add the reducing agent (e.g.,

, 5.0 eq) directly to the reaction pot. Reflux for 4–6 hours. -

Workup: Neutralize with sat.

. Extract with EtOAc. -

Validation: Check

-NMR.[3]-

2H-Indazole: The N-Me singlet typically appears at

4.0–4.2 ppm . -

1H-Indazole: The N-Me singlet typically appears at

3.9–4.0 ppm (often slightly upfield, but NOE (Nuclear Overhauser Effect) is the gold standard: irradiate N-Me; if NOE is observed at H3, it is the 2H-isomer ).

-

B. Fluorescence Polarization (FP) Binding Assay (HSP90)

Self-validating assay to determine

-

Tracer: FITC-labeled Geldanamycin (FITC-GM).

-

Protein: Recombinant Human HSP90

N-terminal domain. -

Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

, 0.01% Triton X-100. -

Procedure:

-

Plate 20

L of HSP90 protein (final conc. -

Add 10

L of test compound (serial dilution in DMSO/Buffer). -

Add 10

L of FITC-GM tracer (final conc. 5 nM). -

Incubate 2h at RT in dark.

-

-

Read: Measure mP (milli-polarization) units on a multi-mode reader (Ex 485 nm / Em 535 nm).

-

Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

and convert to

References

-

Synthesis & Regioselectivity: Cheung, M., Boloor, A., & Stafford, J. A. (2003).[4] Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry. Link

-

HSP90 Inhibitor SNX-2112: Chandarlapaty, S., et al. (2008). SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers. Clinical Cancer Research. Link

-

EP4 Antagonists: Bu, F., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.[5] Journal of Medicinal Chemistry. Link

-

Antimicrobial Activity: Pérez-Villanueva, J., et al. (2011). Synthesis and biological evaluation of 2H-indazole derivatives: Towards antimicrobial and anti-inflammatory dual agents.[6] Bioorganic & Medicinal Chemistry. Link

-

Indazole Review: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery.[7][8][9] European Journal of Medicinal Chemistry. Link

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pnrjournal.com [pnrjournal.com]

Methodological & Application

synthesis protocols for 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

This application note details the synthesis of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole , a structural motif relevant to negative allosteric modulators (NAMs) of mGluR5 and other GPCR targets.

Part 1: Introduction & Retrosynthetic Strategy

Compound Overview:

-

Target: this compound

-

Core Scaffold: 4,5,6,7-tetrahydroindazole (partially saturated indazole).

-

Key Features: N2-methyl regioisomer; C3-terminal alkyne.

-

Significance: The 2-methyl-3-alkynyl-tetrahydroindazole scaffold is a bioisostere of MTEP/MPEP, widely used in neuroscience to probe glutamatergic signaling.

Retrosynthetic Analysis: The synthesis is designed around the construction of the pyrazole ring followed by sequential functionalization.

-

Disconnection 1 (C-C): The terminal alkyne is installed via Sonogashira coupling on a C3-halogenated precursor.

-

Disconnection 2 (C-X): The C3-halogen is introduced via electrophilic aromatic substitution on the 2-methyl core.

-

Disconnection 3 (N-C): The N2-methyl group is established either during cyclization (using methylhydrazine) or via alkylation of the N-unsubstituted parent. Note: Direct cyclization often favors the N1-isomer; rigorous chromatographic separation is required.

-

Disconnection 4 (Ring Formation): The tetrahydroindazole core is formed by condensing hydrazine with 2-(hydroxymethylene)cyclohexanone.

Figure 1: Retrosynthetic pathway for the target molecule.

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexanone

Objective: Create the 1,3-dicarbonyl equivalent required for pyrazole ring formation.

-

Reagents: Cyclohexanone (1.0 equiv), Ethyl formate (1.2 equiv), Sodium methoxide (NaOMe) or Sodium hydride (NaH) (1.1 equiv), Toluene.

-

Protocol:

-

Suspend NaOMe (powder) in anhydrous toluene at 0°C under

. -

Add a mixture of cyclohexanone and ethyl formate dropwise over 30 minutes, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A thick precipitate (sodium enolate) will form.

-